![molecular formula C12H14ClN3O B1488688 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 50349-57-0](/img/structure/B1488688.png)
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is an organochlorine compound that has recently gained attention in the scientific research field. It is a heterocyclic compound with a spiro-ring structure, and it has been studied for its potential applications in the medical and pharmaceutical industries.5]dec-2-ene, its scientific research application, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Novel Oxazoline Alkaloids
Research by Xiao et al. (2016) identified novel oxazoline alkaloids structurally related to 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene, isolated from Gymnotheca chinensis. These compounds were characterized using spectroscopic analysis, including NMR, highlighting the diverse structural possibilities of such spiro compounds (Xiao et al., 2016).
Anti-Breast Cancer and EGFR Inhibition
Fleita et al. (2013) synthesized triazaspiro[4.5]dec-8-ene benzylidine derivatives, including compounds structurally similar to the compound of interest, which exhibited potential as epidermal growth factor receptor inhibitors. These compounds showed moderate antiproliferative activity against MCF-7 cell lines, suggesting their utility in anti-breast cancer research (Fleita, Sakka, & Mohareb, 2013).
Antimycobacterial Activity
Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, structurally related to 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene, showing significant in vitro activity against Mycobacterium tuberculosis. This underscores the potential of these compounds in antimycobacterial therapeutics (Kumar, Perumal, Shetty, Yogeeswari, & Sriram, 2010).
Synthesis of Spirodiclofen
Jin-hao (2009) detailed the synthesis of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene, a key intermediate structurally related to the compound . This process is relevant for the industrial production of spirodiclofen, indicating the compound's significance in chemical manufacturing (Zhao Jin-hao, 2009).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIBCBYBUGVKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

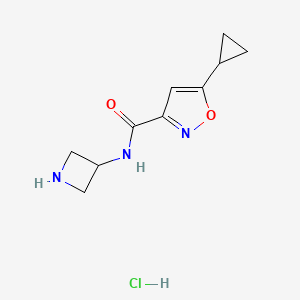
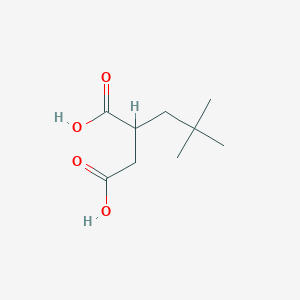
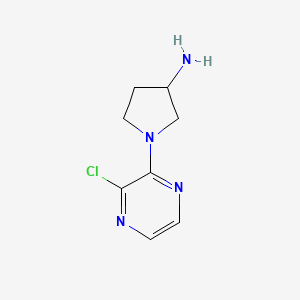
![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)
![6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488610.png)
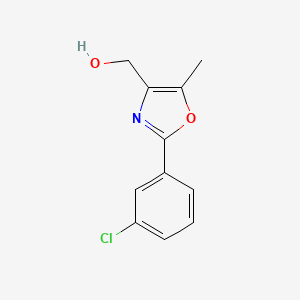
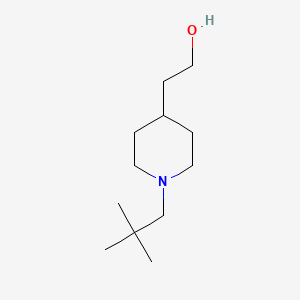
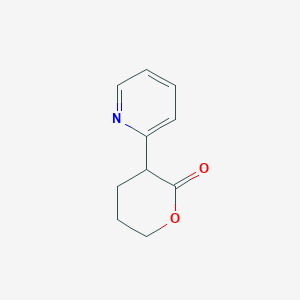
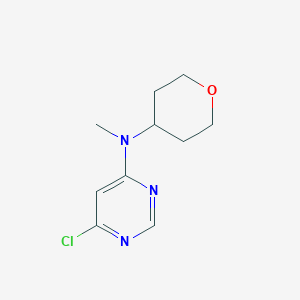
![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)
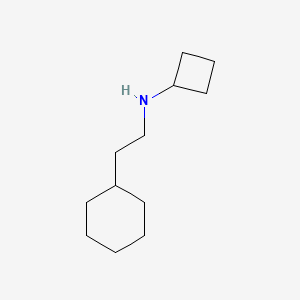
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)